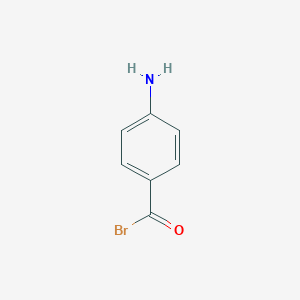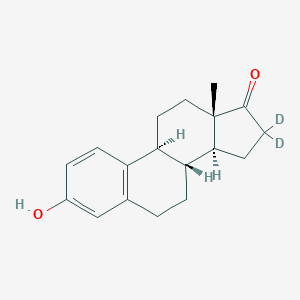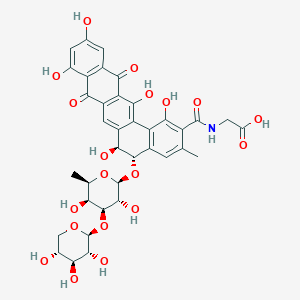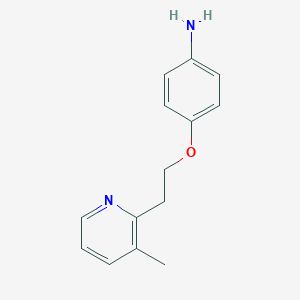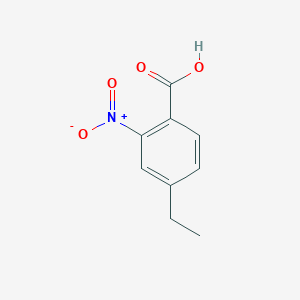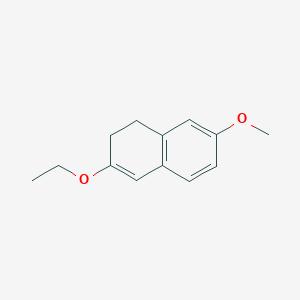
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene, also known as EM-DN, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. EM-DN belongs to the class of naphthalene derivatives and has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood. However, it is believed to act by modulating various signaling pathways in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is also stable and can be stored for long periods of time. However, there are some limitations to using 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in lab experiments. The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood, which makes it difficult to design experiments to study its effects. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not readily available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. One direction is to further study the mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. Understanding how 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene modulates signaling pathways in cells will provide insight into its potential applications in various fields. Another direction is to study the effects of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in vivo. Most studies on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene have been conducted in vitro, and it is important to determine whether the effects observed in vitro translate to in vivo conditions. Finally, future research can focus on developing more efficient and cost-effective methods for synthesizing 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene.
Propiedades
Número CAS |
150613-13-1 |
|---|---|
Nombre del producto |
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-ethoxy-7-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O2/c1-3-15-13-7-5-10-8-12(14-2)6-4-11(10)9-13/h4,6,8-9H,3,5,7H2,1-2H3 |
Clave InChI |
VUFWFUDFBGKNPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
SMILES canónico |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
Sinónimos |
Naphthalene, 3-ethoxy-1,2-dihydro-7-methoxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

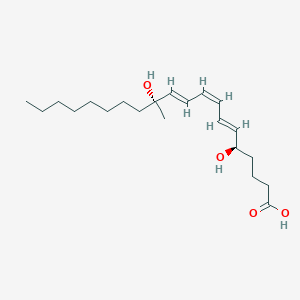
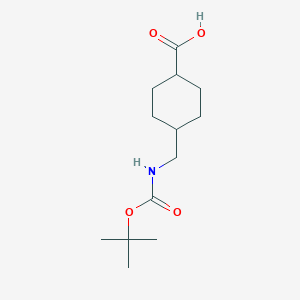
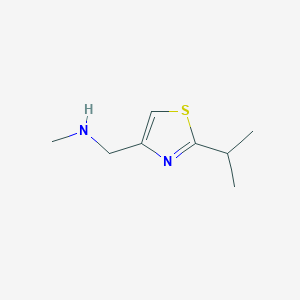
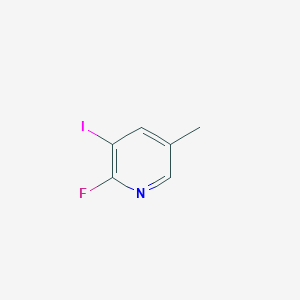
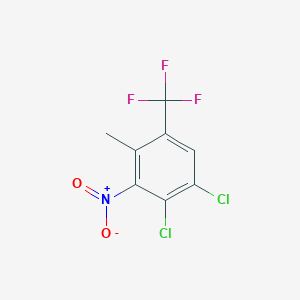
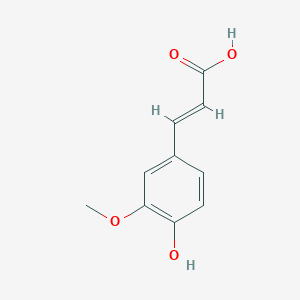
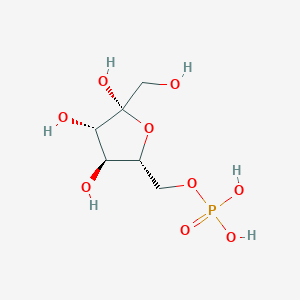
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
